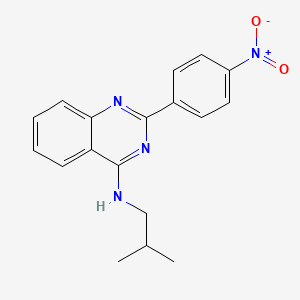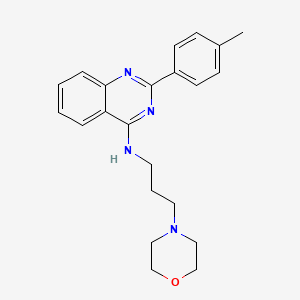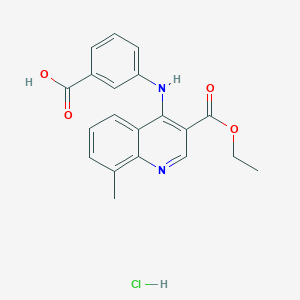![molecular formula C18H17N3OS B7742984 (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B7742984.png)
(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core linked to a tetrahydrobenzo[d]thiazol-2-yl group via a hydrazono bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazono group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazono derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, it has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.
Medicine
In medicinal chemistry, it is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves interaction with cellular proteins and enzymes. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- Dichloroaniline
- Benzene, toluene, ethylbenzene, xylene (BTEX)
Uniqueness
What sets (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol apart from similar compounds is its unique hydrazono linkage, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from coordination chemistry to medicinal research.
特性
IUPAC Name |
1-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-2,5-6,9-11,22H,3-4,7-8H2,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFRRXIOZJZDD-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)N/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(3-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B7742911.png)
![4-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742914.png)
![3-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742917.png)
![Ethyl 4-[2-(dimethylamino)ethylamino]-6-ethoxyquinoline-3-carboxylate;hydrochloride](/img/structure/B7742918.png)
![4-[(3-Ethoxycarbonyl-6,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742923.png)
![4-[(2,6,8-trimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7742938.png)
![3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B7742943.png)


![(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B7742966.png)
![4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B7742971.png)
![2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE](/img/structure/B7742992.png)


